molecular formula C14H21AsN2O5S B14409606 1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione CAS No. 84365-01-5

1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

Cat. No.: B14409606
CAS No.: 84365-01-5
M. Wt: 404.32 g/mol
InChI Key: GHFVKXZUYKICCL-UHFFFAOYSA-N
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Description

1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes arsenic and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the furo[3,4-d][1,3]dioxol ring system, followed by the introduction of the dimethylarsanylsulfanylmethyl group. The final step involves the formation of the pyrimidine-2,4-dione moiety. Reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or arsenides .

Scientific Research Applications

1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of arsenic and sulfur atoms may contribute to its unique reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione stands out due to its unique combination of arsenic and sulfur atoms, which imparts distinct chemical and biological properties.

Properties

CAS No.

84365-01-5

Molecular Formula

C14H21AsN2O5S

Molecular Weight

404.32 g/mol

IUPAC Name

1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H21AsN2O5S/c1-14(2)21-10-8(7-23-15(3)4)20-12(11(10)22-14)17-6-5-9(18)16-13(17)19/h5-6,8,10-12H,7H2,1-4H3,(H,16,18,19)

InChI Key

GHFVKXZUYKICCL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CS[As](C)C)C

Origin of Product

United States

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